molecular formula C23H22N2O2S B15017478 O-{3-[(3-methylphenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate

O-{3-[(3-methylphenyl)carbamoyl]phenyl} (2,3-dimethylphenyl)carbamothioate

Cat. No.: B15017478
M. Wt: 390.5 g/mol
InChI Key: YWJWAZUXFDMJSR-UHFFFAOYSA-N
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Description

3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Formation of Benzamide Core: The initial step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. This intermediate is then reacted with 3-methylaniline to produce the benzamide core.

    Introduction of Carbamothioyl Group: The benzamide core is then treated with 2,3-dimethylphenyl isothiocyanate under controlled conditions to introduce the carbamothioyl group.

    Final Assembly: The final step involves the reaction of the intermediate with an appropriate reagent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Various substituted benzamides and related compounds.

Scientific Research Applications

3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: Compounds with similar aromatic structures but different functional groups.

    Phenylcarbamothioyl Derivatives: Compounds with similar carbamothioyl groups but different aromatic substitutions.

Uniqueness

3-{[(2,3-DIMETHYLPHENYL)CARBAMOTHIOYL]OXY}-N-(3-METHYLPHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

O-[3-[(3-methylphenyl)carbamoyl]phenyl] N-(2,3-dimethylphenyl)carbamothioate

InChI

InChI=1S/C23H22N2O2S/c1-15-7-4-10-19(13-15)24-22(26)18-9-6-11-20(14-18)27-23(28)25-21-12-5-8-16(2)17(21)3/h4-14H,1-3H3,(H,24,26)(H,25,28)

InChI Key

YWJWAZUXFDMJSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC(=S)NC3=CC=CC(=C3C)C

Origin of Product

United States

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